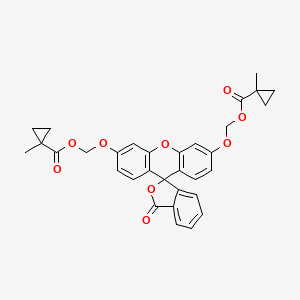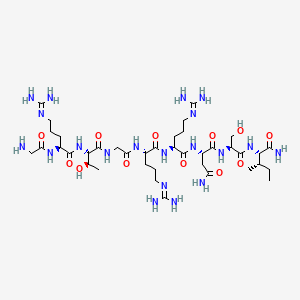
Sulfo-Cy3.5 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye. It is a sulfonated derivative of Cy3.5, which enhances its solubility in aqueous solutions. This compound is widely used in bioconjugation techniques, particularly for labeling proteins, peptides, and other thiolated biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3.5 maleimide typically involves the sulfonation of Cy3.5 followed by the introduction of a maleimide group. The maleimide group is reactive towards thiol groups, making it suitable for bioconjugation. The reaction conditions often involve the use of organic solvents such as DMSO or DMF, and the process is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and reactors helps in scaling up the production while maintaining the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy3.5 maleimide primarily undergoes thiol-maleimide reactions, which are a type of Michael addition reaction. This reaction involves the addition of a thiol group to the maleimide, forming a stable thioether bond .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in a degassed buffer at pH 7-7.5.
Major Products
The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked fluorescent conjugate .
Applications De Recherche Scientifique
Sulfo-Cy3.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Commonly used for labeling proteins, peptides, and nucleic acids in various assays and imaging techniques
Medicine: Utilized in diagnostic imaging and therapeutic monitoring.
Industry: Applied in the development of biosensors and diagnostic kits.
Mécanisme D'action
The mechanism of action of Sulfo-Cy3.5 maleimide involves its reaction with thiol groups on biomolecules. The maleimide group reacts with the thiol group to form a stable thioether bond, thereby labeling the biomolecule with the fluorescent dye. This labeling allows for the visualization and tracking of the biomolecule in various assays and imaging techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cy3 maleimide
- Sulfo-Cy5 maleimide
- Alexa Fluor 555 maleimide
- DyLight 550 maleimide
- BODIPY TMR-X maleimide
Uniqueness
Sulfo-Cy3.5 maleimide is unique due to its optimal excitation and emission wavelengths (λex=591 nm, λem=604 nm), which provide high sensitivity and low background fluorescence in imaging applications. Its high water solubility and stability make it particularly suitable for labeling sensitive biomolecules without the need for organic co-solvents .
Propriétés
Formule moléculaire |
C44H43K3N4O15S4 |
|---|---|
Poids moléculaire |
1113.4 g/mol |
Nom IUPAC |
tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C44H46N4O15S4.3K/c1-43(2)36(46(5)32-15-13-28-30(41(32)43)22-26(64(52,53)54)24-34(28)66(58,59)60)10-9-11-37-44(3,4)42-31-23-27(65(55,56)57)25-35(67(61,62)63)29(31)14-16-33(42)47(37)20-8-6-7-12-38(49)45-19-21-48-39(50)17-18-40(48)51;;;/h9-11,13-18,22-25H,6-8,12,19-21H2,1-5H3,(H4-,45,49,52,53,54,55,56,57,58,59,60,61,62,63);;;/q;3*+1/p-3 |
Clé InChI |
LFJMNQRTYIOGBZ-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)

![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)



